molecular formula C11H13N5O B1461583 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine CAS No. 1154008-12-4

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No.: B1461583
CAS No.: 1154008-12-4
M. Wt: 231.25 g/mol
InChI Key: CWBQBSJQFNMMIS-UHFFFAOYSA-N
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Description

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is an organic compound with the molecular formula C11H13N5O and a molecular weight of 231.26 g/mol . It is supplied as a powder and should be stored at room temperature . This compound belongs to a class of chemicals featuring a 1,2,4-oxadiazole heterocycle, a structure known to be of significant interest in medicinal chemistry and drug discovery for its potential as a bioactive scaffold. As a building block in organic synthesis, it may be used by researchers in the development of novel molecules for various life science applications. The product is provided in various packaging options, from small sample sizes to bulk quantities, and can be manufactured to multiple purity grades including Reagent, Technical, and Pharmaceutical Grades . This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic uses, or for personal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures. Hazard Statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-2-5-12-8(4-1)11-15-10(16-17-11)9-13-6-3-7-14-9/h3,6-8,12H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBQBSJQFNMMIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC(=NO2)C3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

The most established method for constructing the 1,2,4-oxadiazole ring involves heterocyclization of amidoximes with activated carboxylic acid derivatives such as esters, acyl chlorides, or anhydrides. Key protocols include:

  • Tiemann and Krüger method : Reaction of amidoximes with acyl chlorides yielding oxadiazoles and by-products. Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine improve yields and selectivity.
  • Coupling reagents : Use of carbodiimides (e.g., EDC, DCC), CDI, or TBTU to activate carboxylic acids for amidoxime cyclization.
  • Microwave irradiation (MWI) : Accelerates the cyclization, reducing reaction times from hours to minutes with improved yields and simpler purification.
  • One-pot room temperature protocols : Recent advances allow amidoximes and carboxylic acid esters to react in superbase media (e.g., NaOH/DMSO) at room temperature, yielding diverse 3,5-disubstituted oxadiazoles with yields ranging from moderate to excellent (11–90%).

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This alternative approach involves cycloaddition of nitrile oxides with nitriles to form the oxadiazole ring. Although conceptually straightforward, it suffers from:

  • Poor reactivity of nitrile triple bonds.
  • Side reactions such as dimerization of nitrile oxides.
  • Low yields and solubility issues.
  • Requirement of expensive catalysts like platinum(IV) complexes.

Due to these limitations, this method is less favored for large-scale or practical synthesis.

Incorporation of the Pyrimidine Ring

The pyrimidine moiety is generally attached through:

  • Coupling reactions : Palladium-catalyzed cross-couplings such as Suzuki-Miyaura or Buchwald-Hartwig aminations enable the formation of C–C or C–N bonds between the oxadiazole and pyrimidine rings.
  • Direct condensation : In some cases, condensation between aminopyrimidines and oxadiazole intermediates under appropriate conditions.

Industrial processes often employ continuous flow chemistry and microwave irradiation to optimize these steps, enhancing yields and scalability.

Reaction Conditions and Catalysts

Step Typical Reagents/Catalysts Conditions Notes
Amidoxime + Acyl Chloride TBAF, Pyridine, EDC, DCC, CDI, TBTU Room temperature to 80 °C Microwave irradiation improves yield
Amidoxime + Carboxylic Ester NaOH/DMSO superbase medium Room temperature (4–24 h) One-pot synthesis with simple work-up
1,3-Dipolar Cycloaddition Pt(IV) catalyst Mild conditions (up to 72 h) Low yields, difficult purification
Piperidine introduction Piperidine derivatives, nucleophiles Reflux or room temperature Regioselectivity critical
Pyrimidine coupling Pd or Ni catalysts (Suzuki, Buchwald-Hartwig) Continuous flow or batch, MW Enhanced reaction rates and yields

Research Findings on Yields and Efficiency

  • Microwave-assisted cyclization can reduce reaction time from hours to minutes and improve yields to above 80–90%.
  • Room temperature one-pot methods yield 11–90% depending on substituents and reaction time.
  • Catalysts such as TBAF and TBAH (tetrabutylammonium hydroxide) show high catalytic activity in cyclodehydration steps.
  • Aprotic solvents like DMF, THF, DCM, and MeCN favor high yields (88–95%), while protic solvents like MeOH and EtOH are less suitable.
  • Base choice impacts yield significantly; hydroxides (NaOH, KOH) and carbonates (K2CO3) are effective, but some substrates are sensitive to strong bases.

Summary Table of Key Preparation Methods

Method Starting Materials Catalyst/Base Solvent Temperature Yield Range (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoxime, Acyl chloride TBAF, Pyridine DCM, THF 0–80 °C Moderate to High Simple, well-studied By-products, purification
Amidoxime + Carboxylic Ester Amidoxime, Ester NaOH/DMSO (superbase) DMSO Room temp (4–24 h) 11–90 One-pot, mild conditions Longer reaction times
1,3-Dipolar Cycloaddition Nitrile, Nitrile oxide Pt(IV) catalyst CH2Cl2 RT to 72 h Low Mild conditions Poor solubility, expensive
Microwave-assisted Cyclodehydration Amidoxime, Acyl chloride/ester NH4F/Al2O3, K2CO3 Various Short time (minutes) High (80–95) Fast, efficient Requires microwave equipment
Piperidine Introduction Piperidine derivatives None or base Various RT to reflux High Regioselective substitution Requires control of conditions
Pyrimidine Coupling Pyrimidine halide, oxadiazole Pd or Ni catalysts Various RT to reflux High Scalable, efficient Catalyst cost, sensitivity

Chemical Reactions Analysis

Types of Reactions: 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives, while reduction can produce piperidine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine, as promising anticancer agents. These compounds have been evaluated for their ability to inhibit various cancer cell lines:

CompoundCell LineIC50_{50} (µM)Mechanism
16aSK-MEL-20.65HDAC Inhibition
16bPANC-12.41HDAC Inhibition
21Various9.8 - 44.9Cytotoxicity

Studies indicate that these compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them candidates for further development as therapeutic agents against cancer .

Anti-HIV Activity

Another significant application is in the field of virology, particularly for the treatment of HIV. Compounds similar to this compound have been synthesized and tested for their inhibitory effects on HIV reverse transcriptase:

CompoundEC50_{50} (nM)Target
K-5a26.02 - 23.9HIV RT

These compounds demonstrated broad-spectrum activity against HIV strains with resistance mutations, suggesting their potential as effective antiviral agents .

Mechanistic Insights

The mechanisms through which these compounds exert their biological effects are varied:

  • Histone Deacetylase (HDAC) Inhibition : Several studies have shown that oxadiazole derivatives can inhibit HDAC enzymes, leading to altered gene expression profiles that promote apoptosis in cancer cells.
  • Reverse Transcriptase Inhibition : The incorporation of piperidine and oxadiazole moieties enhances binding affinity to the hydrophobic channel of reverse transcriptase, making these compounds effective against resistant HIV strains.

Mechanism of Action

The mechanism of action of 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Oxadiazole Ring

Azetidinyl vs. Piperidinyl Substitution
  • Compound : 2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride (C₉H₁₀ClN₅O, MW: 239.66) .
  • Comparison : Replacing the six-membered piperidine with a three-membered azetidine ring reduces steric bulk and increases ring strain. Azetidine’s smaller size may enhance solubility but limit hydrophobic interactions. The hydrochloride salt form suggests comparable ionic character to the piperidine analogue.
Methoxymethyl and Piperazinyl Substitution
  • Compound : 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-piperazinyl)pyrimidine dihydrochloride (CAS: 1177093-11-6) .
  • Piperazine, a diazacyclohexane, adds hydrogen-bonding capacity via its secondary amine, contrasting with piperidine’s single nitrogen. The dihydrochloride salt (vs. monohydrochloride in the parent compound) indicates higher polarity.
Chloromethyl Substitution
  • Compound : 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine (C₇H₅ClN₄O, MW: 196.60) .
  • Comparison : The chloromethyl group is electron-withdrawing, which may destabilize the oxadiazole ring compared to piperidinyl. This substitution also introduces a reactive site for nucleophilic substitution, enabling further derivatization.

Core Heterocycle Modifications

Pyridine vs. Pyrimidine Core
  • Compound : 2-(5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl)pyridine .
  • The 2-methoxyphenyl group on the oxadiazole introduces aromatic π-π stacking opportunities, absent in the parent compound.
Pyrazinyl-Oxadiazole Hybrid
  • Compound : 6-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one .
  • Comparison: The pyrazine-oxadiazole hybrid adds two additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. The dihydropyridazinone core differs from pyrimidine in electronic distribution and planarity.

Structural and Functional Data Table

Compound Name Core Heterocycle Oxadiazole Substituent Molecular Formula Molecular Weight Salt Form
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine Pyrimidine Piperidin-2-yl C₁₁H₁₄N₆O 258.28* Hydrochloride
2-[5-(3-Azetidinyl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride Pyrimidine 3-Azetidinyl C₉H₁₀ClN₅O 239.66 Hydrochloride
4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]-2-(1-piperazinyl)pyrimidine Pyrimidine Methoxymethyl, Piperazinyl C₁₂H₁₈Cl₂N₆O₂ 349.22 Dihydrochloride
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyrimidine Pyrimidine Chloromethyl C₇H₅ClN₄O 196.60 None reported

*Calculated for free base; hydrochloride salt adds ~36.46 g/mol.

Biological Activity

2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. The oxadiazole moiety is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and research findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C₁₁H₁₃N₅O
Molecular Weight 231.26 g/mol
IUPAC Name 5-piperidin-2-yl-3-pyrimidin-2-yl-1,2,4-oxadiazole
Appearance Powder
Storage Temperature Room Temperature

Biological Activity Overview

Research indicates that the compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Several studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, it has shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) with IC₅₀ values in the micromolar range .
    • In vitro assays demonstrated that the compound induces apoptosis in cancer cells via upregulation of p53 and activation of caspase pathways .
  • Antimicrobial Properties :
    • Preliminary investigations suggest potential antimicrobial activity against various bacterial strains. The oxadiazole derivatives have been shown to exhibit selective inhibition against certain pathogens .
  • Anti-inflammatory Effects :
    • Some derivatives related to this compound have demonstrated anti-inflammatory activity in preclinical models, indicating a possible role in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives, including this compound, revealed that compounds exhibited significant cytotoxicity against MCF-7 and U937 cell lines. The research employed flow cytometry to analyze apoptosis induction and found that the compound acted in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Table 1: Biological Activity Summary

Activity TypeCell Line/PathogenIC₅₀/MIC (µM)Reference
AnticancerMCF-70.65
AnticancerU9370.75
AntimicrobialStaphylococcus aureus< 10
AntimicrobialEscherichia coli< 12.5

Table 2: Structure Activity Relationship (SAR)

Compound VariantStructure ModificationBiological Activity
Base CompoundNoneModerate activity
Variant AAddition of methyl groupIncreased potency
Variant BSubstitution with halogenEnhanced selectivity

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a piperidine-containing amidoxime precursor with a pyrimidine carbonyl derivative. For example, amidoximes can react with activated carbonyl groups (e.g., nitriles or carboxylic acid derivatives) under acidic or thermal conditions to form the 1,2,4-oxadiazole ring. Post-synthesis, purification via column chromatography (using solvent systems like ethyl acetate/hexane) is critical. Characterization by 1H^1H and 13C^{13}C NMR confirms the oxadiazole and pyrimidine connectivity .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer :

  • Spectroscopy : 1H^1H NMR identifies proton environments (e.g., piperidine protons at δ 1.5–2.5 ppm, pyrimidine protons at δ 8.0–9.0 ppm). 13C^{13}C NMR confirms carbonyl (C=O, ~160–170 ppm) and oxadiazole carbons.
  • Chromatography : HPLC or LC-MS assesses purity (>95% recommended for biological assays).
  • Crystallography : Single-crystal X-ray diffraction (if crystals form) resolves bond lengths/angles and confirms stereochemistry .

Q. What solvents are suitable for solubility testing, and how can logP values guide this process?

  • Methodological Answer : The compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to its heterocyclic structure. Experimentally, test solubility in a graded series (water, ethanol, acetonitrile, chloroform). Predicted logP values (e.g., using software like MarvinSketch) indicate hydrophobicity; a logP >2 suggests poor aqueous solubility, necessitating DMSO for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve cyclocondensation yield?

  • Methodological Answer :

  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) or coupling reagents (EDC/HOBt) to accelerate amidoxime activation.
  • Temperature : Microwave-assisted synthesis (80–120°C, 30–60 min) reduces reaction time vs. conventional heating (6–12 hours).
  • Workup : Neutralize acidic conditions with NaHCO3_3 to prevent decomposition. Purify via flash chromatography (silica gel, gradient elution) .

Q. How to resolve contradictions in 1H^1H NMR data between theoretical predictions and experimental results?

  • Methodological Answer :

  • 2D NMR : Perform COSY or HSQC to assign overlapping proton signals (e.g., piperidine ring protons).
  • Solvent Effects : Compare spectra in DMSO-d6_6 vs. CDCl3_3; aromatic protons may shift due to hydrogen bonding.
  • Computational Validation : Use DFT calculations (Gaussian or ORCA) to simulate NMR shifts and validate assignments .

Q. What strategies are used to evaluate the compound’s bioactivity against resistant bacterial strains?

  • Methodological Answer :

  • MIC Assays : Perform broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Include positive controls (e.g., ciprofloxacin) and test at concentrations 0.5–128 µg/mL.
  • Molecular Docking : Use AutoDock Vina to simulate binding to bacterial targets (e.g., DNA gyrase). Correlate docking scores (binding affinity) with experimental MIC values .

Q. How to design SAR studies for derivatives of this compound?

  • Methodological Answer :

  • Structural Modifications : Introduce substituents on the pyrimidine (e.g., halogens, methyl groups) or piperidine (e.g., N-alkylation) to probe electronic and steric effects.
  • Bioassay Correlation : Test derivatives in parallel for antimicrobial activity. Use linear regression to correlate logP, polar surface area, or Hammett constants with bioactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 2
2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.